3-(2-Bromo-4-methylphenyl)propiolic acid
Description
3-(2-Bromo-4-methylphenyl)propiolic acid is an aryl-substituted propiolic acid derivative characterized by a phenyl ring bearing bromine at the 2-position and a methyl group at the 4-position, attached to a propiolic acid backbone (HC≡C–COOH). For instance, bromine substituents are known to enhance electrophilic aromatic substitution and transition-metal-catalyzed coupling reactions due to their electron-withdrawing nature, while methyl groups act as electron-donating substituents, influencing steric and electronic effects .
The compound’s molecular formula is likely C₁₀H₇BrO₂ (molecular weight ≈ 255.07 g/mol), inferred from structurally similar compounds like 3-(4-Bromophenyl)propiolic acid (C₉H₅BrO₂, MW 225.04) . Its synthesis would likely involve Sonogashira coupling or palladium-catalyzed reactions, as demonstrated for other arylpropiolic acids .
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,1H3,(H,12,13) |
InChI Key |
RGQSCKZAPDIYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)propiolic acid typically involves the bromination of 4-methylphenylpropiolic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenyl)propiolic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted phenylpropiolic acids .
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propiolic acid involves its reactivity with various chemical reagents. The bromine atom and the propiolic acid moiety play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and applications of 3-(2-Bromo-4-methylphenyl)propiolic acid depend critically on the interplay between its bromine (electron-withdrawing) and methyl (electron-donating) substituents. Below is a comparative analysis with key analogs:
Reaction Performance and Catalytic Utility
Electron-Donating vs. Withdrawing Groups :
- Electron-donating groups (e.g., -OCH₃, -CH₃) slightly improve yields in Pd-catalyzed couplings (e.g., 72% for 4-methoxy vs. 76% for 4-methyl) but may hinder oxidative addition in nickel-catalyzed reactions .
- Bromine substituents (electron-withdrawing) significantly enhance yields in nickel-catalyzed amidation (86–93% for bromo/chloro/fluoro analogs vs. 76% for methyl) due to improved electrophilicity .
Ortho-Substitution Effects :
Bromine at the 2-position (as in the target compound) is advantageous for transition-metal-catalyzed cross-couplings, as seen in bromophenylpropiolic acids . However, steric hindrance from the methyl group at the 4-position could modulate reactivity compared to para-substituted analogs.
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